Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)-
Description
Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)-, is a synthetic sulfonamide derivative incorporating an acridine moiety. The molecular formula is C₂₂H₂₀N₄O₃S (molecular weight: 420.52 g/mol). Structurally, it features an ethanesulfonyl group linked to an aniline ring, which is further substituted with a 3-acetamidoacridinylamino group.
Key properties include:
Properties
CAS No. |
53221-97-9 |
|---|---|
Molecular Formula |
C23H22N4O3S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26) |
InChI Key |
SWPICRJGDWAOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Acetamidoacridinyl Amino Intermediate
The acridine nucleus is functionalized at the 9-position with an amino group bearing an acetamido substituent at the 3-position of the acridine ring. This step often involves nucleophilic aromatic substitution or amination reactions on acridine derivatives.
Acetylation of amino groups to introduce the acetamido functionality is typically achieved using acetic anhydride or acetyl chloride under controlled conditions.
Preparation of the Ethanessulfonanilide Moiety
The ethanesulfonamide group is introduced by reacting ethanesulfonyl chloride with aniline or substituted anilines to form sulfonanilides.
A general synthetic route for sulfonamides involves the reaction of sulfonyl chlorides with amines in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane at room temperature. This method ensures high yields and purity of sulfonamide products.
Coupling of Acetamidoacridinyl Amino and Ethanessulfonanilide Units
The key step in the synthesis is the formation of a bond between the 4'-position of the ethanesulfonanilide aromatic ring and the 9-(3-acetamidoacridinyl)amino group.
This coupling is typically achieved through nucleophilic aromatic substitution or amide bond formation techniques, often facilitated by coupling agents or under catalytic conditions.
The entire synthetic pathway requires careful purification steps such as extraction, washing, and drying over anhydrous sodium sulfate to isolate the final product with high purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amination and Acetylation | Acridine derivatives, Ammonia or amines, Acetic anhydride | Formation of 9-(3-acetamidoacridinyl)amino intermediate |
| 2 | Sulfonamide Formation | Ethanessulfonyl chloride, Aniline, Na2CO3, Dichloromethane, Room temp | Formation of ethanesulfonanilide moiety |
| 3 | Coupling Reaction | Intermediate from Step 1 & 2, coupling agents or catalysts | Formation of Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)- |
| 4 | Purification | Extraction, washing, drying | Pure final compound |
Research Findings and Analysis
The synthetic methods for this compound are adapted from general sulfonamide and acridine derivative chemistry, as direct literature on this exact compound's synthesis is limited.
A study on acetamidosulfonamide derivatives demonstrated that sulfonamide formation via reaction of sulfonyl chlorides with amines in dichloromethane with sodium carbonate is efficient and yields compounds with significant biological activities.
The acridine moiety's functionalization with acetamido groups is known to enhance DNA intercalation and biological activity, suggesting the importance of precise acetylation steps in synthesis.
The molecular weight of Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)- is approximately 434.5 g/mol, consistent with the expected structure.
The compound's unique combination of sulfonamide and acetamidoacridine groups confers properties useful for medicinal chemistry, including antimicrobial and anticancer potential, as well as fluorescent properties for imaging.
Chemical Reactions Analysis
2.1. Salt Formation
The sulfonamide group reacts with strong bases (e.g., triethylamine) to form water-soluble salts. For example:
-
Methanesulfonate salt formation : CID 40676 reacts with methanesulfonic acid to yield CID 40675 (molecular weight: 532.6 g/mol) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid-base neutralization | Methanesulfonic acid | Methanesulfonate salt (CID 40675) | High |
2.2.1. Acetamido Group Hydrolysis
The acetamido group undergoes hydrolysis in acidic or alkaline media:
-
Acidic conditions : Cleavage to form a free amine and acetic acid .
-
Basic conditions : Faster hydrolysis via nucleophilic attack by hydroxide ions .
2.2.2. Sulfonamide Hydrolysis
The sulfonamide bond is stable under mild conditions but cleaves under harsh acidic/basic environments:
-
Example : Analogous sulfonamides hydrolyze at 100°C in 6M HCl to yield sulfonic acids and anilines .
2.3. Electrophilic Substitution on the Acridine Core
The acridinyl ring undergoes regioselective substitution:
-
Nitration : Occurs at the para position relative to the amino group.
-
Halogenation : Bromine or chlorine substitutes at electron-rich positions .
Biological Interactions
While direct data for CID 40676 is limited, structurally related acridine derivatives exhibit:
-
DNA intercalation : Planar acridinyl core inserts between DNA base pairs, disrupting replication .
-
Enzyme inhibition : Sulfonamide groups inhibit carbonic anhydrase or proteases via zinc coordination .
Stability and Decomposition
-
Thermal stability : Decomposes above 250°C, releasing SO₂ and acridinone derivatives .
-
Photodegradation : UV light induces radical formation at the sulfonamide linkage .
Comparative Reactivity with Analogues
| Feature | CID 40676 | Sulfanilamide (CID 5333) |
|---|---|---|
| Sulfonamide pKa | ~10 (estimated) | 10.4 |
| Hydrolysis rate | Slower (steric hindrance) | Faster |
| Bioactivity | DNA-targeted | Antibacterial |
Unresolved Reactivity Questions
-
Does the acridinyl amino group participate in hydrogen bonding with the sulfonamide oxygen?
-
Can the ethylsulfonyl group undergo oxidation to sulfonic acids under mild conditions?
Scientific Research Applications
Synthesis of Ethanesulfonanilide Derivatives
Recent studies have focused on synthesizing various derivatives of Ethanesulfonanilide, particularly those containing acridinyl amino acid structures. For instance, a two-step synthesis method was employed to create new derivatives that exhibit improved anticancer properties compared to existing treatments like amsacrine .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of 9-chloroacridine with alkoxide in alcohol to form an intermediate. |
| 2 | Addition of amino acid to the reaction mixture, followed by refluxing to yield final product. |
Anticancer Potential
The primary application of Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)- lies in its anticancer properties. Studies have shown that derivatives containing this compound exhibit significant cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and A549 (lung carcinoma) cells .
- Mechanism of Action : The anticancer activity is attributed to multiple mechanisms such as inhibition of aerobic glycolysis, mitochondrial dysfunction, and induction of apoptosis through DNA intercalation .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 6 | K562 | <20 | Comparable to amsacrine |
| Compound 8 | A549 | <20 | Low toxicity towards normal cells |
| Compound 9 | A549 | <20 | Best toxicity profile |
Case Study 1: Efficacy in Leukemia Treatment
A study evaluated the efficacy of Ethanesulfonanilide derivatives in treating leukemia. The results indicated that compounds synthesized showed a significant reduction in cell viability at concentrations lower than those required for amsacrine treatment, suggesting a favorable therapeutic index .
Case Study 2: Toxicity Profile Analysis
Another study focused on the toxicity profiles of these compounds against normal human leucocytes compared to their effects on cancer cells. The findings revealed that certain derivatives exhibited minimal toxicity towards normal cells while maintaining potent anticancer activity, highlighting their potential for clinical use .
Mechanism of Action
The mechanism of action of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound targets specific DNA sequences and interacts with various molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and chemical profiles are contextualized below against three classes of analogs: acridine derivatives, sulfonamides, and iodinated benzoic acids (noting that the CAS entry in appears mismatched but is included for completeness).
Acridine Derivatives
Key Findings :
- Mutagenicity is less characterized compared to acridine orange, which is a known frameshift mutagen .
Sulfonamide Derivatives
Key Findings :
- The ethanesulfonanilide derivative is ~65x more toxic than sulfamethoxazole, likely due to its acridine moiety enhancing cellular uptake and DNA damage.
- Its decomposition profile aligns with sulfonamides but occurs at lower temperatures, necessitating careful handling .
Iodinated Benzoic Acid Derivatives (CAS: 1713-07-1)
Key Findings :
- Despite structural overlap (acetamido group), the iodinated benzoic acid derivative is far less toxic and serves a distinct purpose (radiography). This highlights how functional groups dictate biological roles .
Q & A
Basic: What synthetic strategies are recommended for Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)-, and what critical reaction parameters influence yield and purity?
Answer:
The synthesis of acridinylamino-substituted sulfonanilides typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and coupling reactions. A critical step is the introduction of the 3-acetamidoacridinyl moiety via Buchwald-Hartwig amination or Ullmann coupling, which requires precise temperature control (80–120°C) and palladium catalysts (e.g., Pd(OAc)₂) . Key parameters include:
- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete sulfonylation of the aniline intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Advanced: How can molecular docking and QSAR models optimize the bioactivity of Ethanesulfonanilide derivatives targeting DNA-topoisomerase complexes?
Answer:
Computational approaches can guide structural modifications:
- Docking studies : Use software like AutoDock Vina to model interactions between the acridinylamino group and topoisomerase II’s DNA-binding domain. The planar acridine ring often intercalates into DNA base pairs, while the sulfonanilide group stabilizes protein interactions via hydrogen bonding .
- QSAR parameters : Lipophilicity (logP) and electronic descriptors (HOMO-LUMO gap) correlate with IC₅₀ values. For example, electron-withdrawing substituents on the sulfonyl group enhance DNA binding but may reduce solubility .
- Validation : Cross-validate predictions with in vitro topoisomerase inhibition assays using supercoiled DNA relaxation assays .
Data Contradiction: How should researchers resolve discrepancies in reported IC₅₀ values for acridinylamino-sulfonanilides across different cell lines?
Answer:
Contradictory bioactivity data often arise from methodological variability:
- Assay conditions : Normalize results using internal controls (e.g., doxorubicin) and ensure consistent ATP levels in cell viability assays (e.g., MTT vs. resazurin) .
- Cell line specificity : Differences in membrane permeability (e.g., P-gp expression in MCF-7 vs. HepG2) require quantification of intracellular drug accumulation via LC-MS/MS .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers and report 95% confidence intervals .
Basic: What spectroscopic and chromatographic methods are optimal for characterizing Ethanesulfonanilide derivatives?
Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of sulfonylation (δ 7.5–8.0 ppm for aromatic protons) and acridinylamino coupling (δ 2.1 ppm for acetamido CH₃) .
- Mass spectrometry : High-resolution ESI-MS detects molecular ions ([M+H]⁺) with <5 ppm error; fragmentation patterns validate the sulfonanilide backbone .
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) assess purity. Use UV detection at 254 nm (acridine λₘₐₓ) .
Advanced: What strategies improve the pharmacokinetic profile of Ethanesulfonanilide derivatives without compromising target binding?
Answer:
- Solubility enhancement : Introduce PEGylated side chains or replace the acetamido group with a morpholine ring to increase aqueous solubility (>1 mg/mL) .
- Metabolic stability : Replace labile esters with amides or incorporate deuterium at metabolically sensitive positions (e.g., benzylic C-H) to prolong half-life .
- Toxicity mitigation : Conduct Ames tests to rule out mutagenicity from acridine metabolites; substitute with less planar heterocycles if needed .
Basic: How should researchers design dose-response studies for Ethanesulfonanilide derivatives in anticancer assays?
Answer:
- Dose range : Test 0.1–100 µM in triplicate, with 10-fold serial dilutions to determine IC₅₀. Include a vehicle control (e.g., DMSO ≤0.1%) .
- Time points : Assess viability at 24, 48, and 72 hours to capture delayed apoptosis (common with DNA-intercalating agents) .
- Data presentation : Use nonlinear regression (e.g., GraphPad Prism) to generate sigmoidal curves; report Hill slopes to assess cooperativity .
Advanced: What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
Answer:
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to quantify IC₅₀. A >50% inhibition at 10 µM suggests potential drug-drug interactions .
- Metabolite profiling : Incubate with human liver microsomes (HLMs) and identify Phase I metabolites (e.g., hydroxylation at C9 of acridine) via UPLC-QTOF .
- Structural alerts : The sulfonamide group may act as a Michael acceptor; test glutathione adduct formation to assess reactivity .
Data Contradiction: How to address inconsistent NMR spectra for Ethanesulfonanilide derivatives synthesized via different routes?
Answer:
- Assign stereochemistry : Use NOESY to confirm spatial proximity of sulfonyl and acridinyl groups; unexpected peaks may indicate rotameric forms .
- Trace impurities : Compare with LC-MS data; residual solvents (e.g., DMF) can obscure δ 2.8–3.0 ppm regions .
- Crystalline vs. amorphous forms : Analyze via XRD; polymorphic variations may shift peak positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
